Cas no 59866-97-6 (methyl 5-bromonaphthalene-1-carboxylate)

Methyl 5-bromonaphthalene-1-carboxylate is a brominated naphthalene derivative featuring a carboxylate ester functional group at the 1-position and a bromine substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of polycyclic aromatic systems and functionalized naphthalene frameworks. The bromine atom provides a reactive site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The methyl ester group offers additional synthetic flexibility, allowing for hydrolysis or transesterification to access carboxylic acid derivatives or other esters. Its well-defined structure and high purity make it valuable for pharmaceutical research, materials science, and ligand design. The compound exhibits good stability under standard conditions, facilitating handling and storage in laboratory settings.
methyl 5-bromonaphthalene-1-carboxylate structure
59866-97-6 structure
Product Name:methyl 5-bromonaphthalene-1-carboxylate
CAS No:59866-97-6
MF:C12H9BrO2
MW:265.102662801743
MDL:MFCD01464146
CID:867558
PubChem ID:4557673
Update Time:2025-11-01

methyl 5-bromonaphthalene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-bromonaphthalene-1-carboxylate
    • 5-Bromo-naphthalene-1-carboxylic acid methyl ester
    • Methyl 5-Bromo-1-naphthoate
    • 1-bromo-5-methoxycarbonylnaphthalene
    • 5-Brom-[1]naphthoesaeure-methylester
    • 5-bromo-1-naphthoic acid methyl ester
    • methyl 5-bromo-1-naphthylcarboxylate
    • methyl 5-bromonaphthalenecarboxylate
    • methyl 5-bromo-naphthoate
    • DTXSID50404236
    • MFCD01464146
    • PB32240
    • SY018547
    • BS-29239
    • 59866-97-6
    • 1-Naphthalenecarboxylic acid, 5-bromo-, methyl ester
    • AKOS000114335
    • AB9648
    • MGAHYBCONLQGDK-UHFFFAOYSA-N
    • CS-0054856
    • SCHEMBL2646933
    • methyl5-bromo-1-naphthoate
    • Methyl 5-bromo-1-napthoate
    • methyl 5-bromo-1-naphthate
    • DB-072711
    • AE-562/12223014
    • MDL: MFCD01464146
    • Inchi: 1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
    • InChI Key: MGAHYBCONLQGDK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C(C(=O)OC)C=CC=C21

Computed Properties

  • Exact Mass: 263.97900
  • Monoisotopic Mass: 263.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Boiling Point: 357.0±15.0℃ at 760 mmHg
  • PSA: 26.30000
  • LogP: 3.38890

methyl 5-bromonaphthalene-1-carboxylate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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methyl 5-bromonaphthalene-1-carboxylate Production Method

methyl 5-bromonaphthalene-1-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:59866-97-6)methyl 5-bromonaphthalene-1-carboxylate
Order Number:A1039458
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:06
Price ($):454.0
Email:sales@amadischem.com

Additional information on methyl 5-bromonaphthalene-1-carboxylate

Research Brief on Methyl 5-Bromonaphthalene-1-carboxylate (CAS: 59866-97-6): Recent Advances and Applications

Methyl 5-bromonaphthalene-1-carboxylate (CAS: 59866-97-6) is a brominated naphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and drug discovery. Recent studies have explored its potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of methyl 5-bromonaphthalene-1-carboxylate as a key intermediate in the synthesis of potent kinase inhibitors targeting aberrant signaling pathways in cancer. The bromine atom at the 5-position of the naphthalene ring was found to be crucial for facilitating cross-coupling reactions, enabling the rapid diversification of the scaffold. The study reported a series of derivatives with nanomolar inhibitory activity against several cancer-associated kinases, underscoring the compound's potential in oncology drug development.

Another significant advancement was reported in Organic Letters (2024), where methyl 5-bromonaphthalene-1-carboxylate served as a precursor for the synthesis of novel fluorescent probes. These probes exhibited strong solvatochromic properties, making them valuable tools for studying protein-ligand interactions and cellular imaging. The researchers highlighted the compound's unique photophysical characteristics, which were attributed to the electron-withdrawing carboxylate group and the bromine substituent's heavy atom effect.

Recent work in antimicrobial drug discovery has also leveraged methyl 5-bromonaphthalene-1-carboxylate's structural features. A 2024 study in Bioorganic & Medicinal Chemistry described its incorporation into hybrid molecules designed to target bacterial efflux pumps. The resulting compounds showed promising activity against multidrug-resistant Staphylococcus aureus strains, with the bromonaphthalene moiety contributing to enhanced membrane permeability and target binding affinity.

From a synthetic chemistry perspective, advances in transition metal-catalyzed reactions have expanded the utility of methyl 5-bromonaphthalene-1-carboxylate. A 2023 report in Advanced Synthesis & Catalysis detailed a palladium-catalyzed C-H functionalization protocol that enables direct modification of the naphthalene core, bypassing the need for pre-functionalization. This methodology has significantly streamlined the synthesis of complex derivatives for structure-activity relationship studies.

Looking forward, methyl 5-bromonaphthalene-1-carboxylate continues to be a valuable scaffold in medicinal chemistry. Its unique combination of synthetic accessibility and structural features that promote diverse biological activities positions it as a promising candidate for the development of next-generation therapeutics. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of covalent inhibitors, further expanding its applications in drug discovery.

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Amadis Chemical Company Limited
(CAS:59866-97-6)methyl 5-bromonaphthalene-1-carboxylate
A1039458
Purity:99%
Quantity:5g
Price ($):454.0
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